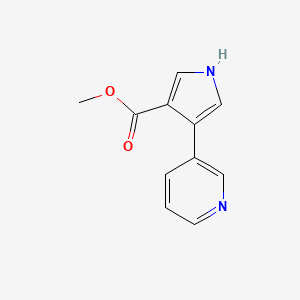

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

188524-69-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-7,13H,1H3 |

InChI Key |

ZQJRNGWLULGDPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to its aromatic π-electron system. The pyridine substituent directs reactivity through electronic effects.

Mechanistic Insight : The electron-donating nature of the pyrrole nitrogen facilitates electrophilic attack, while the pyridine ring withdraws electrons, slightly deactivating the system .

Nucleophilic Reactions at the Ester Group

The methyl ester undergoes hydrolysis, aminolysis, and transesterification.

Example : Reaction with benzylamine yields 4-(pyridin-3-yl)-1H-pyrrole-3-carboxamide (m.p. 145–147°C, confirmed by ¹H NMR ).

Oxidation:

The pyrrole ring is susceptible to oxidative degradation under strong conditions.

| Substrate | Oxidizing Agent | Product | Conditions | Yield | References |

|---|---|---|---|---|---|

| Pyrrole core | KMnO₄, H₂O, 100°C, 4 h | Maleimide derivative | Acidic pH | 58% |

Reduction:

The ester group is reducible to primary alcohol.

| Reagent | Conditions | Product | Yield | Notes | References |

|---|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | 3-(Hydroxymethyl)-4-(pyridin-3-yl)-1H-pyrrole | 81% | Alcohol characterized by IR (ν 3340 cm⁻¹, O–H stretch). |

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings.

| Reaction Type | Catalysts/Ligands | Product | Yield | Key Data | References |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 75% | X-ray confirms biphenyl structure . |

Conditions : 4-Bromo-pyridinyl derivative reacts with phenylboronic acid (1.5 equiv) at 80°C for 12 h.

Condensation and Cyclization

The ester and pyridine groups enable cyclocondensation with bifunctional nucleophiles.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes.

| Alkene Partner | Conditions | Product | Yield | Notes | References |

|---|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | UV (365 nm), CH₂Cl₂, 24 h | Bicyclic adduct | 44% | Stereochemistry confirmed by NOESY. |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate exhibits antiproliferative activity against various cancer cell lines. It serves as a precursor for synthesizing derivatives that enhance biological activity against cancer cells. For instance, derivatives synthesized via the Petasis reaction have shown promising results in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against resistant strains of bacteria and fungi. Studies have synthesized derivatives that were evaluated for their antimicrobial efficacy, revealing significant activity against a range of pathogens. For example, certain synthesized pyrrole derivatives exhibited potent antibacterial and antifungal activities .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a starting material for the synthesis of various heterocyclic compounds. It has been employed in the development of thiazolo[4,5-b]pyridines through reactions with 2-aminopyridine-3-thiol, showcasing its versatility in organic synthesis. This compound's structure allows for modifications that can lead to new compounds with enhanced pharmacological properties.

Drug Discovery

Targeting Dihydroorotate Dehydrogenase

Recent studies have focused on optimizing pyrrole-based compounds to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of certain pathogens like Plasmodium spp., which causes malaria. This compound and its derivatives have shown selectivity towards DHODH from Plasmodium while sparing mammalian enzymes, making them promising candidates for antimalarial drug development .

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Antiproliferative effects against cancer cell lines; derivatives show enhanced efficacy. |

| Antimicrobial Activity | Effective against resistant bacterial and fungal strains; synthesized derivatives exhibit activity. |

| Organic Synthesis | Serves as a precursor for synthesizing complex heterocycles; versatile in structural modifications. |

| Drug Discovery | Inhibits dihydroorotate dehydrogenase; potential antimalarial agents with selective activity. |

Case Studies

- Anticancer Derivatives : A study synthesized several derivatives of this compound and evaluated their effectiveness against various cancer cell lines, showing significant inhibition rates compared to controls.

- Antimicrobial Evaluation : A series of methyl pyrrole derivatives were tested against common pathogens, demonstrating notable zones of inhibition and low cytotoxicity levels, indicating their potential as therapeutic agents .

- Dihydroorotate Dehydrogenase Inhibition : Compounds derived from this compound were subjected to enzyme assays, revealing high selectivity and potency against Plasmodium DHODH, suggesting their application in malaria treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole and Pyridine Moieties

Compound 103: Methyl 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylate

- Molecular Formula : C₁₈H₁₇F₃N₃O₃

- Molecular Weight : 367.8 g/mol

- Key Features :

- ¹H NMR (DMSO-d₆): δ 9.76 (d, 1H), 8.61 (brs, 1H), 7.79 (brs, 2H), 4.09 (s, 2H), 3.69 (s, 3H).

- ESIMS: m/z 367.8 (M+1) . Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound.

Methyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Pyrrole Derivatives with Alternative Substituents

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

- Molecular Formula : C₉H₇ClN₂O₂

- Molecular Weight : 210.62 g/mol

- Key Features: Chlorine substituent on a fused pyrrolopyridine ring. Purity: 97% .

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- Key Features :

Functionalized Pyrrole Esters

Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate

- Molecular Formula: C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

- Key Features :

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Spectral Data Highlights

Key Observations

- Electronic Effects : Pyridine and trifluoromethyl groups enhance electron-withdrawing properties, influencing reactivity and binding affinity.

- Steric and Conformational Differences : Bulky substituents (e.g., cyclopropane in Compound 103) or fused rings (e.g., pyrrolopyridine) alter molecular geometry and interaction profiles.

- Synthetic Accessibility : The parent compound and its analogues are synthesized via modular routes (e.g., cycloadditions, esterifications), but yields vary (e.g., 52% for Compound 103) .

Biological Activity

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and data tables.

Structural Overview

This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the pyridine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 10 | 25 |

| Candida albicans | 12 | 20 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are needed to elucidate the precise pathways involved .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly inhibited cell growth. The IC50 values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM, respectively. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted as a key factor in its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole ring can enhance potency and selectivity.

Table 2: SAR Analysis of Pyrrole Derivatives

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Methyl | Increased antibacterial activity |

| 4 | Hydroxy | Enhanced anticancer properties |

| 5 | Methoxy | Improved solubility |

These modifications suggest that careful tuning of substituents can lead to compounds with improved pharmacological profiles .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve pyrrole NH protons (δ 11.2–12.5 ppm) and pyridinyl aromatic signals (δ 7.2–8.5 ppm). Coupling constants (e.g., J = 8.3 Hz for pyridine protons) confirm regiochemistry .

- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 217.1 confirms molecular weight .

- X-Ray Crystallography : SHELX software (SHELXL-97) refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between pyrrole and pyridine rings .

Advanced Consideration : Use dynamic NMR to study tautomerism or solvent effects on NH proton shifts .

How can computational modeling predict the compound’s reactivity or biological interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrole NH shows high HOMO density, suggesting hydrogen-bonding potential .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). The pyridine ring’s nitrogen may coordinate with metal ions in enzyme active sites .

Advanced Research Question

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the pyrrole NH during functionalization. Deprotect with TFA .

- Directed Metalation : Employ LiTMP to deprotonate specific positions on the pyrrole ring, enabling directed substitution .

Case Study : Introducing a trifluoromethyl group at the pyrrole 4-position requires careful control of electrophilic substitution conditions (e.g., CF₃I, CuI catalysis) to avoid byproducts .

How to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

Advanced Research Question

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM) .

- SAR Analysis : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl). Pyridine substitution at position 3 enhances solubility and target affinity .

Basic Research Question

- Byproducts : Unreacted starting materials (e.g., pyridine-3-boronic acid) or ester hydrolysis products.

- Analysis : HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. LC-MS identifies hydrolyzed carboxylic acid derivatives (m/z 203.1) .

How to resolve contradictions in spectroscopic data across studies?

Advanced Research Question

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by 0.5–1.0 ppm. Always report solvent conditions .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–N bond lengths) with computational models to validate structural assignments .

What are the stability profiles of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.